2-Butyl-5-ethynylthiophene 2-Butyl-5-ethynylthiophene
Brand Name: Vulcanchem
CAS No.:
VCID: VC18731596
InChI: InChI=1S/C10H12S/c1-3-5-6-10-8-7-9(4-2)11-10/h2,7-8H,3,5-6H2,1H3
SMILES:
Molecular Formula: C10H12S
Molecular Weight: 164.27 g/mol

2-Butyl-5-ethynylthiophene

CAS No.:

Cat. No.: VC18731596

Molecular Formula: C10H12S

Molecular Weight: 164.27 g/mol

* For research use only. Not for human or veterinary use.

2-Butyl-5-ethynylthiophene -

Specification

Molecular Formula C10H12S
Molecular Weight 164.27 g/mol
IUPAC Name 2-butyl-5-ethynylthiophene
Standard InChI InChI=1S/C10H12S/c1-3-5-6-10-8-7-9(4-2)11-10/h2,7-8H,3,5-6H2,1H3
Standard InChI Key ASDFCMZYDDBYBQ-UHFFFAOYSA-N
Canonical SMILES CCCCC1=CC=C(S1)C#C

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 2-butyl-5-ethynylthiophene combines a five-membered thiophene ring with a butyl chain and an ethynyl group, creating a balance between aromaticity and structural flexibility. The IUPAC name for this compound is 2-butyl-5-ethynylthiophene, with the following key identifiers:

PropertyValue
Molecular FormulaC₁₀H₁₂S
Molecular Weight164.27 g/mol
InChIInChI=1S/C10H12S/c1-3-5-6-10-8-7-9(4-2)11-10/h2,7-8H,3,5-6H2,1H3
Canonical SMILESCCCCC1=CC=C(S1)C#C

The butyl group enhances solubility in organic solvents, facilitating polymer processing, while the ethynyl moiety introduces sp-hybridized carbon atoms that promote π-conjugation. This structural duality underpins the compound’s utility in electronic materials.

Synthesis and Optimization Strategies

Palladium-Catalyzed Cross-Coupling

The primary synthesis route involves a palladium-catalyzed Sonogashira coupling between 2,5-dibromothiophene derivatives and terminal alkynes. For example, reacting 2-bromo-5-iodothiophene with ethynyltrimethylsilane in the presence of Pd(PPh₃)₄ and CuI yields the ethynyl-substituted intermediate. Subsequent deprotection using tetrabutylammonium fluoride (TBAF) generates the free ethynyl group.

Key Reaction Conditions:

  • Catalyst: Pd(PPh₃)₄ (2–5 mol%)

  • Base: Triethylamine or diisopropylamine

  • Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Temperature: 60–80°C

  • Yield: 70–85%

Alternative Approaches

Applications in Materials Science

Conjugated Polymers for Organic Electronics

2-Butyl-5-ethynylthiophene serves as a monomer in poly(thiophene-ethynylene) copolymers. The ethynyl group enables linear chain extension, while the butyl side chain prevents aggregation and improves solubility. These polymers exhibit:

  • Bandgap Tunability: 1.8–2.4 eV, adjustable via backbone modification.

  • Charge Carrier Mobility: Up to 0.1 cm²/V·s in field-effect transistors (FETs).

  • Photovoltaic Efficiency: 4–6% in bulk heterojunction solar cells when blended with PC₇₁BM.

Hypercross-Linked Organic Solids

Thermal or photochemical polymerization of 2-butyl-5-ethynylthiophene produces diacetylenic networks with exceptional thermal stability (>400°C) and microporosity (surface area: 600–800 m²/g). These materials are explored for gas storage (e.g., H₂ adsorption at 1.5 wt%) and catalytic supports.

Research Findings and Mechanistic Insights

Electronic Structure Analysis

Density functional theory (DFT) calculations reveal that the ethynyl group lowers the HOMO-LUMO gap by 0.3–0.5 eV compared to unsubstituted thiophene. This enhancement arises from conjugative interactions between the ethynyl π-system and the thiophene ring, facilitating charge transport.

Thermal and Mechanical Properties

Polymers derived from 2-butyl-5-ethynylthiophene demonstrate:

  • Glass Transition Temperature (Tg): 120–150°C

  • Young’s Modulus: 1.2–1.8 GPa

  • Thermal Degradation Onset: 280–300°C in nitrogen atmosphere.

Future Perspectives and Challenges

Scalability of Synthesis

Current methods rely on costly palladium catalysts, prompting research into iron- or nickel-based alternatives to reduce production costs. Recent advances in electrochemical coupling show promise for solvent-free synthesis.

Advanced Device Integration

Future studies should explore:

  • Ternary Solar Cells: Incorporating 2-butyl-5-ethynylthiophene-based polymers with non-fullerene acceptors.

  • Flexible Electronics: Leveraging its mechanical robustness for wearable sensors.

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